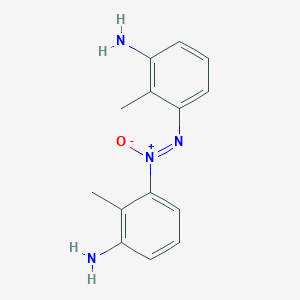
Clinoposaponin VIII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clinoposaponin VIII is a triterpenoid saponin isolated from the aerial parts of Clinopodium chinense, a plant belonging to the Lamiaceae family . Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, immunosuppressive, anti-hyperglycemic, anti-tumor, cardioprotective, and anti-radiation properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triterpenoid saponins like Clinoposaponin VIII typically involves the extraction of the compound from plant sources. The aerial parts of Clinopodium chinense are dried and extracted using solvents such as methanol or ethanol . The extract is then subjected to various chromatographic techniques to isolate the desired saponin .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Clinopodium chinense. The plant material is processed in bulk, and the extraction is carried out using industrial-grade solvents. The extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain this compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Clinoposaponin VIII undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of this compound using glycosyl donors and catalysts.
Major Products Formed
The major products formed from these reactions include aglycones, oxidized derivatives, and glycosylated saponins .
Aplicaciones Científicas De Investigación
Clinoposaponin VIII has a wide range of scientific research applications:
Mecanismo De Acción
Clinoposaponin VIII exerts its effects through various molecular targets and pathways. It interacts with cell membrane components, leading to changes in membrane permeability and cell signaling . It also modulates the activity of enzymes and receptors involved in inflammation, apoptosis, and cell proliferation . The exact molecular mechanisms are still under investigation, but it is believed that this compound affects multiple pathways to exert its biological effects .
Comparación Con Compuestos Similares
Clinoposaponin VIII is compared with other triterpenoid saponins such as clinopoursaponins A–D and clinopodisides VII–XII . These compounds share similar structural features but differ in their glycosylation patterns and biological activities . This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological properties .
List of Similar Compounds
- Clinopoursaponins A–D
- Clinopodisides VII–XII
- Pleurosaponins A–K
- Sandrosaponin VII
- Clinoposaponin XII
Propiedades
IUPAC Name |
2-[[10-[3-hydroxy-6-(hydroxymethyl)-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O24/c1-48(2)13-14-53-22-70-54(29(53)15-48)12-8-28-49(3)10-9-30(50(4,21-59)27(49)7-11-51(28,5)52(54,6)16-31(53)76-44-38(66)35(63)32(60)23(17-55)71-44)75-47-41(69)43(78-46-40(68)37(65)34(62)25(19-57)73-46)42(26(20-58)74-47)77-45-39(67)36(64)33(61)24(18-56)72-45/h8,12,23-47,55-69H,7,9-11,13-22H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWHUOMQBDPJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3OC7C(C(C(C(O7)CO)O)O)O)C)C)(C)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152020-04-7 |
Source


|
| Record name | Clinoposaponin VIII | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




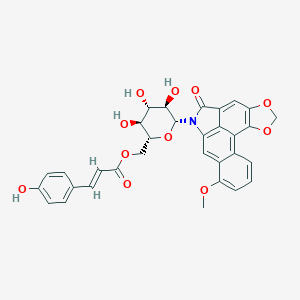

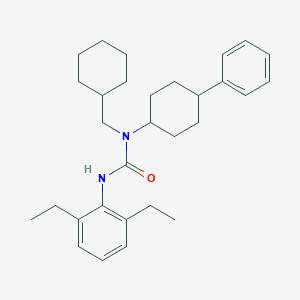

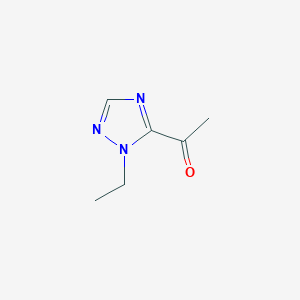

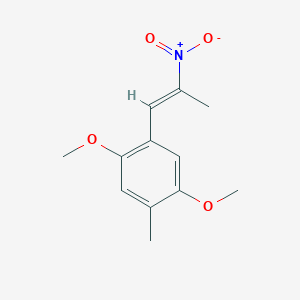
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)

